Lipophilicity Reduction vs. Isopropyl Analog
The target compound exhibits a computed XLogP3-AA of -0.2, markedly lower than the predicted XLogP3-AA of ~0.5 for the close structural analog N-(1H-imidazol-2-ylmethyl)propan-2-amine [1][2]. This reduction in lipophilicity is attributable to the methoxy substituent replacing a methyl group, and it directly influences passive membrane permeability and solubility characteristics [1].
(target −0.2 vs. analog ~0.5)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | N-(1H-imidazol-2-ylmethyl)propan-2-amine: Predicted XLogP3-AA ~0.5 |
| Quantified Difference | Δ XLogP3-AA ≈ -0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] and predicted for comparator based on structural algorithms [2] |
Why This Matters
A log unit difference predicts a significant shift in solubility-permeability balance, crucial for selecting the optimal scaffold for cell-based assays or in vivo pharmacokinetic studies.
- [1] PubChem. Compound Summary for CID 61557989: [(1H-imidazol-2-yl)methyl](1-methoxypropan-2-yl)amine. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 13838787: N-(1H-imidazol-2-ylmethyl)propan-2-amine. National Center for Biotechnology Information. View Source
